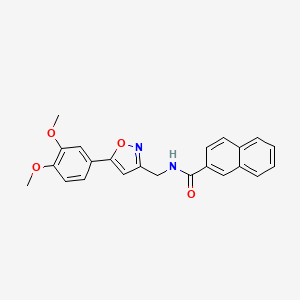

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide

Descripción

N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide is a synthetic organic compound characterized by a central isoxazole ring substituted with a 3,4-dimethoxyphenyl group at the 5-position. This heterocyclic core is linked via a methylene bridge to a 2-naphthamide moiety. While direct evidence for its synthesis or applications is unavailable in the provided sources, its structural features align with compounds synthesized via copper-catalyzed cycloaddition or nucleophilic substitution, as seen in analogous triazole-naphthamide derivatives .

Propiedades

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c1-27-20-10-9-17(12-22(20)28-2)21-13-19(25-29-21)14-24-23(26)18-8-7-15-5-3-4-6-16(15)11-18/h3-13H,14H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAUIEOEWCGUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes for Isoxazole Intermediate Formation

The 5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl group is typically constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative. This method, validated in naphthalene-based isoxazole syntheses, involves three critical phases:

Nitrile Oxide Generation

Nitrile oxides are generated in situ from hydroximoyl chlorides or via oxidative methods. For the target compound, 3,4-dimethoxybenzaldehyde oxime serves as the precursor. Oxidation using hypervalent iodine reagents (e.g., PIDA) or oxone® converts the oxime to the corresponding nitrile oxide. Chlorination-dehydrochlorination sequences using N-chlorosuccinimide (NCS) and triethylamine are alternative pathways.

1,3-Dipolar Cycloaddition

The nitrile oxide reacts with propargyl alcohol or methyl propargyl ether under mild conditions (20–25°C, dichloromethane) to yield the isoxazole ring. Catalytic bases like triethylamine enhance reaction efficiency. Post-cycloaddition, the hydroxyl or ether group is reduced to a methylene amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Table 1: Isoxazole Synthesis Conditions and Yields

Naphthamide Moiety Preparation

The 2-naphthamide component is synthesized from 2-naphthoic acid through activation followed by amidation.

Carboxylic Acid Activation

2-Naphthoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC) enable direct amidation in the presence of 4-Dimethylaminopyridine (DMAP).

Amine Coupling

The activated naphthoic acid reacts with the isoxazole intermediate’s primary amine. For instance, EDCI-mediated coupling in dichloromethane at 0–5°C achieves >85% conversion. Patent data highlight the use of N-Hydroxysuccinimide (NHS) esters for improved selectivity, particularly in sterically hindered systems.

Table 2: Naphthamide Coupling Reagents and Efficiency

Optimization Strategies for Key Steps

Análisis De Reacciones Químicas

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with different ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Aplicaciones Científicas De Investigación

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has potential as a biochemical probe for studying enzyme activity and protein interactions.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can act as a bioisostere for other functional groups, allowing the compound to mimic the activity of natural substrates or inhibitors. This can lead to the modulation of biochemical pathways and the alteration of cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide and related compounds:

Physicochemical Properties

- Solubility : The target’s methoxy and naphthamide groups may enhance solubility in polar aprotic solvents (e.g., DMF) compared to chlorinated analogues like Propanil.

- Thermal Stability : Isoxazole rings generally exhibit moderate thermal stability (~200–300°C), inferior to phthalimides (>400°C) used in polymers .

Key Research Findings and Hypotheses

Structural Uniqueness : The combination of isoxazole, dimethoxyphenyl, and naphthamide distinguishes the target from triazole-based antimicrobials (6a-m) and chloro-substituted agrochemicals (Propanil).

Synthetic Flexibility : The target’s isoxazole core could be modified via electrophilic substitution (e.g., nitration, sulfonation) to tune bioactivity or material properties.

Materials: As a polyimide precursor, though direct evidence is lacking.

Actividad Biológica

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide (CAS Number: 953210-59-8) is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₆N₂O₄, with a molecular weight of 374.3 g/mol. The compound features an isoxazole ring linked to a naphthamide structure, which contributes to its biological properties.

Research indicates that compounds with isoxazole moieties often interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:

- Inhibition of Enzymes : Isoxazoles can inhibit enzymes involved in critical metabolic pathways.

- Modulation of Cell Signaling : These compounds may affect pathways related to apoptosis and cell cycle regulation.

Cytotoxicity

A study investigating the cytotoxic effects of various isoxazole derivatives found that this compound exhibited significant cytotoxicity against human promyelocytic leukemia cell line (HL-60). The IC₅₀ values were determined using the MTT assay method, revealing a concentration-dependent response.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 150 |

| Isoxazole (3) | 86 |

| Isoxazole (6) | 755 |

This data suggests that the compound has a moderate cytotoxic effect compared to other derivatives tested.

Apoptosis Induction

Further analysis indicated that this compound may induce apoptosis in HL-60 cells. This was assessed through expression analysis of apoptosis-related genes such as Bcl-2 and Bax. The results indicated a decrease in Bcl-2 expression and an increase in p21^WAF1 levels, suggesting that the compound promotes apoptosis while also causing cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure:

- Isoxazole Ring : Essential for the compound's interaction with biological targets.

- Substituents on the Phenyl Ring : The presence of methoxy groups enhances solubility and bioactivity.

- Naphthamide Backbone : Provides structural stability and may enhance binding affinity to target sites.

Inhibition of Chitin Synthesis

Recent studies have also explored the potential of isoxazole derivatives in inhibiting chitin synthesis, crucial for insect growth and development. This was demonstrated using cultured integument from C. suppressalis, where this compound showed promising results:

| Compound | pIC₅₀ Value |

|---|---|

| This compound | 4.5 |

| Other Isoxazoles | Varies |

These findings indicate that the compound could serve as a lead for developing new insecticides or pest control agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via 1,3-dipolar cycloaddition or amide coupling reactions , as demonstrated in analogous heterocyclic systems . Key steps include:

- Reagent selection : Use copper diacetate (10 mol%) as a catalyst for cycloaddition reactions to improve regioselectivity .

- Solvent system : A 3:1 t-BuOH/H₂O mixture enhances reaction efficiency by balancing solubility and reactivity .

- Monitoring : Track progress via TLC with hexane:ethyl acetate (8:2) to confirm intermediate formation .

Optimization : Apply Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent ratio) and identify optimal conditions statistically .

Basic: What analytical techniques are critical for confirming the structure and purity of the compound?

Answer:

- IR spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.6 ppm) and confirm substitution patterns (e.g., triazole proton at δ 8.4 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) with <1 ppm error .

Purity : Confirm via HPLC with a C18 column and methanol/water gradient.

Basic: How can researchers monitor reaction intermediates and troubleshoot incomplete conversions?

Answer:

- TLC : Use silica-coated plates with UV visualization to detect intermediates .

- Quenching and extraction : If conversion stalls, quench with ice, extract with ethyl acetate (2×15 mL), and analyze by LC-MS to identify unreacted starting materials .

- Catalyst reactivation : Add fresh copper diacetate if cycloaddition slows, as catalyst deactivation is common in azide-alkyne reactions .

Advanced: How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:

- Repeat experiments : Ensure reproducibility under identical conditions.

- Dynamic effects : Consider tautomerism or conformational changes (e.g., hindered rotation in amide bonds) using variable-temperature NMR .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) .

Advanced: What strategies are recommended for elucidating the compound’s mechanism of action in biological pathways?

Answer:

- In vitro assays : Test inhibition of COX-2 or NF-κB pathways using ELISA/Western blotting, given structural analogs’ anti-inflammatory activity .

- Molecular docking : Screen against targets like EGFR or mTOR using AutoDock Vina to prioritize experimental validation .

- Metabolomics : Use LC-HRMS to identify metabolites in hepatocyte models, focusing on isoxazole ring stability .

Advanced: How can computational methods accelerate reaction design for derivatives of this compound?

Answer:

- Reaction path search : Apply quantum chemical calculations (e.g., GRRM17) to predict feasible pathways and transition states .

- Machine learning : Train models on PubChem data to predict substituent effects on yield or bioactivity .

- Microkinetic modeling : Simulate reaction networks to optimize time-temperature profiles .

Advanced: What challenges arise in scaling up synthesis, and how can reactor design mitigate them?

Answer:

- Mixing efficiency : Use segmented flow reactors to enhance mass transfer in biphasic systems .

- Heat management : Optimize cooling rates to prevent by-product formation during exothermic steps (e.g., cycloaddition) .

- Purification : Scale recrystallization using ethanol/water mixtures (80:20) for high recovery .

Advanced: How can stability studies under varying pH/temperature conditions inform formulation design?

Answer:

- Forced degradation : Expose the compound to 0.1M HCl/NaOH (40°C, 24h) and analyze degradation products via LC-MS .

- Arrhenius modeling : Predict shelf life by extrapolating degradation rates from accelerated stability data (40–60°C) .

Advanced: What methodologies are effective for identifying and quantifying synthetic by-products?

Answer:

- HPLC-DAD/ELSD : Resolve isomers (e.g., regioisomeric triazoles) using a chiral column (Chiralpak IA) .

- HRMS/MS : Fragment ions (e.g., m/z 404 → 231) to assign by-product structures .

- Quantitative NMR : Use ¹H NMR with trimethoxybenzene as an internal standard for purity assessment .

Advanced: How can in vitro ADME studies guide pharmacokinetic optimization?

Answer:

- Permeability : Assess Caco-2 monolayer transport (Papp <1×10⁻⁶ cm/s suggests poor absorption) .

- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interactions .

- Plasma stability : Incubate with rat plasma (37°C, 1h) and quantify parent compound via UPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.